N-(4-benzamido-3-methylphenyl)-2-methoxybenzamide
Overview
Description
N-(4-benzamido-3-methylphenyl)-2-methoxybenzamide is a chemical compound belonging to the benzamide class. This compound is characterized by the presence of a benzamido group attached to a methylphenyl ring, which is further connected to a methoxybenzamide moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamido-3-methylphenyl)-2-methoxybenzamide typically involves the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-amino-3-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine. This reaction yields the benzamido intermediate.
Coupling with Methoxybenzoyl Chloride: The benzamido intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base like triethylamine. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of efficient catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzamido-3-methylphenyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-(4-benzamido-3-methylphenyl)-2-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-benzamido-3-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the target molecule. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide
- N-(4-benzamido-3-methylphenyl)-2,4-dinitrobenzamide
- N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide
Uniqueness
N-(4-benzamido-3-methylphenyl)-2-methoxybenzamide is unique due to its specific structural features, such as the presence of both benzamido and methoxybenzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its potential as a versatile research tool and therapeutic agent.
Properties
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-2-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-14-17(23-22(26)18-10-6-7-11-20(18)27-2)12-13-19(15)24-21(25)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXANKIRZLHSEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.